ethyl (2E)-3-(tert-butylamino)-2-cyanoprop-2-enoate
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Overview
Description
Scientific Research Applications
Synthesis of Fluorinated Compounds
A study detailed an efficient approach to synthesize fluorinated quinolines, highlighting a method that involves the intramolecular cyclization of ethyl 2-cyanoacetate derivatives. This process produces a new series of substituted (trifluoromethyl)quinoline-3-carbonitrile derivatives, showcasing the versatility of ethyl (E)-3-(tert-butylamino)-2-cyanoprop-2-enoate in synthesizing complex fluorinated structures (Darehkordi et al., 2018).
Crystal Packing Influences
Research on ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates revealed their unique crystal packing, dominated by N⋯π and O⋯π interactions rather than direct hydrogen bonding. This finding underscores the structural nuances of ethyl (E)-3-(tert-butylamino)-2-cyanoprop-2-enoate derivatives and their impact on material properties (Zhang et al., 2011).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is related to, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
It’s known that indole derivatives interact with multiple receptors, which can lead to a variety of biological effects .
Biochemical Pathways
Indole derivatives are known to have diverse biological activities, indicating that they likely affect multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetics of related compounds, such as indole derivatives, have been studied .
Result of Action
Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ethyl 3-((tert-butyl)amino)-2-nitriloprop-2-enoate. For example, anaerobic conditions can affect the biodegradation of ether oxygenates, which are related to this compound .
Properties
IUPAC Name |
ethyl (E)-3-(tert-butylamino)-2-cyanoprop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-5-14-9(13)8(6-11)7-12-10(2,3)4/h7,12H,5H2,1-4H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRDKHBEMCROEL-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC(C)(C)C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/NC(C)(C)C)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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